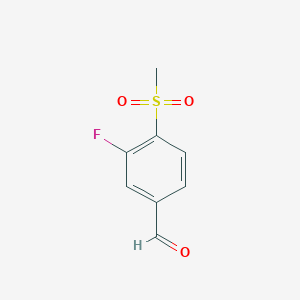

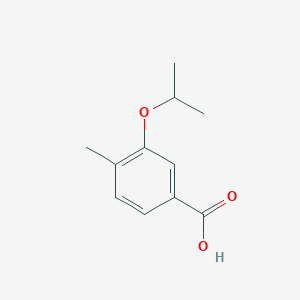

3-氟-4-(甲磺酰基)苯甲醛

描述

3-Fluoro-4-(methylsulfonyl)benzaldehyde is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, the presence of a fluorine atom and a methylsulfonyl group in the compound suggests that it may have unique chemical and physical properties that could be of interest in various fields, such as drug discovery and materials science .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of fluorinating agents and directing groups. For example, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a fluorinating agent, demonstrates the importance of substituents in determining the stability and reactivity of fluorinated compounds . Similarly, the use of orthanilic acids as transient directing groups in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes highlights a method that could potentially be adapted for the synthesis of 3-Fluoro-4-(methylsulfonyl)benzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Fluoro-4-(methylsulfonyl)benzaldehyde can be complex, with various substituents influencing the overall conformation. For instance, in the case of 3-(4-Fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the fluorophenyl group is almost perpendicular to the plane of the benzofuran, indicating that the fluorine atom can significantly affect the molecular geometry . This suggests that the fluorine and methylsulfonyl groups in 3-Fluoro-4-(methylsulfonyl)benzaldehyde may also influence its molecular structure in a similar manner.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often unique due to the electronegativity and small size of the fluorine atom. For example, the fluorinating agent discussed in paper is capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity. This indicates that 3-Fluoro-4-(methylsulfonyl)benzaldehyde may also participate in a range of chemical reactions, potentially serving as a precursor for the synthesis of more complex fluorinated molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound with some structural similarity to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, has been studied in various organic solvents, showing a specific solubility order . This information can be useful in predicting the solubility behavior of 3-Fluoro-4-(methylsulfonyl)benzaldehyde, which is important for its practical applications in synthesis and formulation.

科学研究应用

有机合成与催化

3-氟-4-(甲磺酰基)苯甲醛的一个关键应用是有机合成,在其中它作为各种化学反应中的前体或中间体。例如,它已用于钯催化的苯甲醛邻位C-H甲基化和氟化,采用市售的邻氨基苯甲酸作为瞬态导向基团。该方法展示了苯甲醛在合成氟化有机化合物中的多功能性,这在药物和农用化学品中至关重要(肖洋·陈和E.J.索伦森,2018 年)。

抗癌研究

在药物化学中,3-氟-4-(甲磺酰基)苯甲醛的衍生物因其抗癌特性而受到探索。使用各种氟代苯甲醛合成喜树碱A-4的氟代类似物,展示了该化合物在开发新型抗癌剂中的潜力。这些类似物保留了有效的细胞生长抑制特性,表明它们与癌症治疗相关(N.劳伦斯等人,2003 年)。

溶解度研究

了解化合物在不同溶剂中的溶解度对于它们在合成和制剂中的应用至关重要。1-氟-4-(甲磺酰基)苯,与3-氟-4-(甲磺酰基)苯甲醛密切相关,在各种有机溶剂中的溶解度为其在化学合成中的加工和应用提供了有价值的数据。此类研究有助于反应条件的设计和最终产物的纯化(钱等人,2014 年)。

对映选择性合成

从对-(甲磺酰基)苯甲醛开始的对氟苯尼考的对映选择性合成突出了另一个应用领域。该过程包括不对称氮杂环丙烷化和非对映选择性开环,例证了3-氟-4-(甲磺酰基)苯甲醛衍生物在合成对映体纯化合物的应用中,这对药物开发具有重要意义(王忠华等人,2011 年)。

安全和危害

未来方向

属性

IUPAC Name |

3-fluoro-4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFKDQOGYYWXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611638 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

254878-95-0 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)

![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)